trans-N,N-dimethyl-1,2-Cyclopentanediamine
Description
trans-N,N-Dimethyl-1,2-cyclopentanediamine (CAS: 67580-03-4) is a bicyclic diamine with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . It features a five-membered cyclopentane ring with two methyl groups attached to the nitrogen atoms in a trans-configuration. This compound is widely used as a chiral ligand in coordination chemistry and catalysis due to its rigid backbone and Lewis basicity. It is commercially available at 95% purity and serves as a molecular building block in organic synthesis .
Properties
IUPAC Name |
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNAZAMCYBDCP-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in various chemical reactions, suggesting that its targets could be the reactants in these reactions.
Mode of Action
trans-N,N-dimethyl-1,2-Cyclopentanediamine is used to promote N-alkenylation and N-alkylation reactions of amides. It interacts with its targets (the reactants) by acting as a ligand, facilitating the coupling reactions.
Biochemical Pathways
Given its role in promoting n-alkenylation and n-alkylation reactions of amides, it can be inferred that it may influence pathways involving these types of reactions.
Result of Action
Given its role as a ligand in n-alkenylation and n-alkylation reactions of amides, it can be inferred that it may facilitate the formation of new compounds through these reactions.
Biological Activity
trans-N,N-dimethyl-1,2-Cyclopentanediamine is a cyclic diamine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₈N₂. The compound features two amine groups attached to a cyclopentane ring, which influences its reactivity and interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to act as a chelating agent and its interaction with various enzymes and receptors. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates inhibitory effects against certain bacterial strains, which can be attributed to its ability to disrupt cellular processes.
- Antioxidant Properties : Its structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various cyclic diamines, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
- Antioxidant Activity Assessment : In vitro assays were conducted to assess the antioxidant capacity of this compound. The compound demonstrated a notable ability to reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS) .
- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain proteases, indicating its potential role in modulating enzymatic activity in therapeutic contexts .
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | Target Organism/Enzyme | Result |
|---|---|---|---|
| Antimicrobial | Disk diffusion method | Staphylococcus aureus | Inhibition zone: 15 mm |
| Antioxidant | DPPH radical scavenging | Cell culture models | IC50: 25 µM |
| Enzyme inhibition | Kinetic assays | Protease (specific type) | Ki: 0.5 mM |
Table 2: Comparative Analysis with Other Diamines
| Compound Name | Antimicrobial Activity (mm) | Antioxidant Capacity (IC50 µM) |
|---|---|---|
| This compound | 15 | 25 |
| 1,3-Diaminopropane | 12 | 30 |
| N,N-Dimethylethylenediamine | 10 | 40 |
Comparison with Similar Compounds
trans-N,N-Dimethyl-1,2-Cyclohexanediamine
- Molecular Formula : C₈H₁₈N₂
- Molecular Weight : 142.24 g/mol
- CAS : 67579-81-1
- Key Differences: Ring Size: The cyclohexane backbone introduces a six-membered ring, reducing ring strain compared to the cyclopentane analogue. This results in greater conformational flexibility . Aggregation Behavior: In DMSO, trans-N,N-dimethyl-1,2-cyclopentanediamine forms both monomeric solvent adducts and dinuclear double-helicate dimers, whereas the cyclohexane analogue primarily exists as monomeric species in coordinating solvents . Catalytic Applications: The cyclohexane derivative is extensively used in copper-catalyzed N-arylation reactions (e.g., coupling aryl halides with indoles), achieving high yields (~62%) . The cyclopentane variant is less commonly reported in such reactions, possibly due to steric constraints from the smaller ring.
trans-N,N-Diethyl-1,2-Cyclopentanediamine
- Molecular Formula : C₉H₂₀N₂
- Molecular Weight : 156.27 g/mol
- CAS : 90796-40-0
- Synthetic Utility: Ethyl-substituted derivatives are less explored in catalysis but may offer tailored solubility in non-polar solvents .
1,2-Diaminocyclohexane Derivatives
- Examples: (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane (used in opioid synthesis) .
- Key Differences: Pharmacological Relevance: Cyclohexane diamines are preferred in medicinal chemistry for their rigidity and binding affinity to biological targets (e.g., μ-opiate receptors) . Thermodynamic Stability: Cyclohexane derivatives exhibit higher thermal stability due to reduced ring strain, making them suitable for high-temperature reactions.
Structural and Functional Analysis
Aggregation and Solvent Effects
- This compound exhibits solvent-dependent aggregation: In DMSO, it forms a monomeric adduct and a dinuclear dimer . In chloroform, it remains a stable dimer even with excess pyridine, unlike the cyclohexane analogue, which dissociates into monomers .
- Implication: The cyclopentane derivative’s aggregation may limit its utility in reactions requiring monomeric ligands but could enhance stability in non-polar environments.
Catalytic Performance
Preparation Methods
Direct Chemical Synthesis from trans-1,2-Cyclopentanediamine
The most straightforward method for preparing trans-N,N-dimethyl-1,2-cyclopentanediamine involves the methylation of trans-1,2-cyclopentanediamine. The general approach is:
- Starting Material: trans-1,2-cyclopentanediamine
- Reagents: Methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide under basic conditions.
- Process: The primary amine groups on the cyclopentanediamine are methylated to yield the N,N-dimethyl derivative.
- Purification: The product is purified by crystallization or distillation.
This method yields the free base this compound, which can be converted to its dihydrochloride salt by reaction with hydrochloric acid for enhanced stability and handling.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | trans-1,2-cyclopentanediamine + methylating agent (e.g., formaldehyde + formic acid) | N,N-dimethylation of amines |
| 2 | Purification by crystallization or distillation | Pure this compound |
| 3 | Reaction with HCl | Formation of this compound dihydrochloride |
This dihydrochloride salt form is a white crystalline powder, soluble in water and organic solvents such as methanol and ethanol, and is widely used in further synthetic applications.
Enzymatic Resolution and Biocatalytic Approaches
To obtain enantiomerically pure this compound, biocatalytic methods have been developed:
- Lipase-Catalyzed Resolution: A lipase-catalyzed double monoaminolysis of dimethyl malonate with racemic trans-cyclopentane-1,2-diamine allows selective formation of enantiopure bis(amidoester) intermediates.
- Subsequent Transformation: These intermediates can be chemically converted into optically active this compound derivatives.
- Alternative Route: Enantiopure trans-1,2-diamines can also be prepared from enantiopure 2-aminocyclopentanol via enzymatic resolution, providing a chiral pool starting material.
This enzymatic approach is valuable for applications requiring high enantiomeric purity, such as pharmaceutical synthesis.
Synthetic Routes via Epoxide and Aminocycloalkanol Intermediates
Another synthetic strategy involves:
- Starting from 1,2-Cycloalkane Epoxides: The epoxide ring is opened by reaction with secondary amines to give 2-aminocycloalkanol intermediates.
- Functional Group Transformations: These intermediates can be converted through sulfonylation and amination steps to yield the trans-1,2-cycloaliphatic diamine.
- Final Methylation: The diamine is then methylated to give this compound.
This method, described in patent literature, involves multistep organic synthesis with reagents like methanesulfonyl chloride and hydrogenolysis conditions using lithium aluminum hydride (LAH) for reduction steps.
Preparation of this compound Dihydrochloride
The dihydrochloride salt is typically prepared by:
- Reacting the free base this compound with hydrochloric acid.
- Crystallizing the resulting salt to obtain a stable, white crystalline powder.
- This salt form is preferred for storage and handling due to improved stability and solubility characteristics.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product Form | Notes |
|---|---|---|---|---|
| Direct Chemical Methylation | trans-1,2-cyclopentanediamine | Formaldehyde + formic acid or methyl iodide | This compound (free base) | Simple, widely used method |
| Enzymatic Resolution | Racemic trans-cyclopentane-1,2-diamine | Lipase-catalyzed monoaminolysis | Enantiopure trans-N,N-dimethyl derivatives | High enantiomeric purity, pharmaceutical relevance |
| Epoxide Ring Opening Route | 1,2-Cycloalkane epoxide | Secondary amines, methanesulfonyl chloride, LAH reduction | trans-1,2-cycloaliphatic diamine intermediates | Multistep, patent-protected synthetic route |
| Salt Formation | This compound | Hydrochloric acid | This compound dihydrochloride | Stable crystalline salt for handling |
Research Findings and Practical Considerations
- The direct methylation method is efficient but may yield racemic mixtures unless chiral starting materials or resolution methods are used.
- Enzymatic methods provide access to enantiomerically enriched compounds, critical for chiral ligand applications.
- The epoxide-based synthetic routes are versatile but involve more complex reaction sequences and purification steps.
- The dihydrochloride salt form is preferred industrially for its stability and ease of handling.
- Safety precautions include avoiding skin and eye contact, inhalation of dust, and storage away from strong oxidants due to the compound’s alkaline and reactive nature.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for confirming the structure and stereochemistry of trans-N,N-dimethyl-1,2-cyclopentanediamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve methyl group environments and confirm the trans configuration. Coupling constants in -NMR can distinguish axial/equatorial substituents.
- X-ray Crystallography : Resolve absolute stereochemistry and spatial arrangement of methyl groups and the cyclopentane ring.
- Mass Spectrometry (MS) : Confirm molecular weight (128.22 g/mol for the free base; 164.68 g/mol for the hydrochloride derivative) via high-resolution MS .
- Polarimetry : Measure optical rotation to verify enantiomeric purity if chirality is present.
Q. What are the recommended storage conditions for This compound to prevent degradation?
- Methodological Answer :
- Store under inert gas (N or Ar) at 2–8°C to minimize oxidation or moisture absorption.
- Use airtight glass containers with PTFE-lined caps to avoid reactivity with metals or plastics. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can empirically determine shelf life .
Q. What synthetic strategies are employed to achieve high stereochemical purity in This compound?
- Methodological Answer :
- Reductive Amination : Start with trans-1,2-cyclopentanediamine and use methylating agents (e.g., formaldehyde/NaBH) under controlled pH to favor N-methylation without epimerization.
- Chiral Resolution : Separate enantiomers via diastereomeric salt formation using chiral acids (e.g., tartaric acid).
- Catalytic Asymmetric Synthesis : Explore transition-metal catalysts (e.g., Cu or Pd) with chiral ligands to induce trans selectivity, analogous to cyclohexanediamine-based protocols .
Advanced Research Questions
Q. How does the steric and electronic configuration of This compound influence its efficacy as a ligand in transition-metal catalysis?
- Methodological Answer :
- Steric Effects : The trans-methyl groups restrict coordination geometry, favoring specific metal-ligand binding modes. Compare catalytic activity with cis analogs or cyclohexane derivatives.
- Electronic Effects : Methyl groups donate electron density, modulating metal center reactivity. Use Hammett parameters or DFT calculations to quantify electronic contributions.
- Case Study : In Cu-catalyzed N-arylation reactions, trans-cyclohexanediamine ligands enhance catalytic turnover; similar studies can be extrapolated to cyclopentane systems .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, boiling point) of This compound across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC or GC-MS to quantify impurities (e.g., cis isomers, residual solvents) that alter physical properties.
- Standardized Measurements : Refer to NIST-generated data for cyclopentane derivatives to calibrate experimental setups (e.g., differential scanning calorimetry for melting points) .
- Computational Validation : Compare experimental data with predicted properties from molecular dynamics simulations or COSMO-RS models .
Q. How can computational chemistry predict the reactivity of This compound in complex reaction systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for ligand-metal interactions or nucleophilic substitution pathways.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in catalytic cycles.
- Machine Learning : Train models on existing cyclohexanediamine reaction datasets to predict cyclopentane analog behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
